Diethyl 2-(2-methylallyl)malonate

Description

Contextualization within the Malonate Ester Class of Building Blocks

Diethyl 2-(2-methylallyl)malonate belongs to the well-established class of malonate esters. wikipedia.org Malonic esters, in general, are characterized by a methylene (B1212753) group (-CH2-) flanked by two carbonyl groups. This structural feature imparts a significant acidity to the α-protons (the hydrogens on the methylene group), making them readily removable by a moderately strong base. The resulting carbanion, a nucleophile, can then participate in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis. wikipedia.orgorganicchemistrytutor.com

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids. patsnap.com The general process involves the alkylation of the malonate ester enolate, followed by hydrolysis of the ester groups and subsequent decarboxylation. This powerful sequence allows for the introduction of one or two alkyl groups at the α-position, providing access to a diverse array of carboxylic acid derivatives. organicchemistrytutor.com Diethyl malonate itself is a widely used starting material in the synthesis of various compounds, including barbiturates and vitamins B1 and B6. wikipedia.orgchemicalbook.com

Strategic Importance of the 2-(2-methylallyl) moiety in Organic Transformations

The strategic importance of this compound lies in the unique reactivity conferred by the 2-methylallyl group. This functional group, an unsaturated hydrocarbon, introduces a site of reactivity that complements the chemistry of the malonate core. The double bond within the 2-methylallyl group can undergo a variety of addition reactions, allowing for further functionalization of the molecule.

Moreover, the allylic position of the 2-methylallyl group is activated for various transformations. For instance, it can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the methyl group on the double bond also influences the regioselectivity of these reactions. This dual reactivity, stemming from both the malonate and the 2-methylallyl functionalities, makes this compound a highly valuable and versatile building block in the design of complex synthetic strategies. The ability to perform selective transformations on either part of the molecule allows for a stepwise and controlled construction of intricate molecular frameworks.

Historical Development and Emerging Research Trends

The foundation for the chemistry of this compound lies in the broader history of malonic ester chemistry, which dates back to the 19th century. The malonic ester synthesis was a significant development that provided a reliable method for the synthesis of carboxylic acids. wikipedia.org Over the years, the scope of malonic ester chemistry has expanded significantly, with the introduction of a wide variety of substituted malonates.

The synthesis of specifically substituted malonates like this compound is a more recent development, driven by the increasing demand for sophisticated building blocks in modern organic synthesis. Early methods for preparing similar compounds involved the reaction of diethyl malonate with an appropriate alkyl halide. orgsyn.org

Current research trends are focused on leveraging the unique reactivity of this compound in novel synthetic methodologies. There is growing interest in its use in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, recent studies have explored nickel-catalyzed cascade reactions involving similar structures to construct complex spirocyclic systems, which are important motifs in medicinal chemistry. acs.org The development of new catalytic systems that can selectively activate and transform the 2-methylallyl group in the presence of the malonate functionality is an active area of investigation. These advancements are paving the way for more efficient and sustainable synthetic routes to a wide range of valuable molecules.

Compound Information

| Compound Name | Synonyms | Molecular Formula |

| This compound | Diethyl 2-(2-methylprop-2-enyl)propanedioate | C11H18O4 |

| Diethyl malonate | DEM, Diethyl propanedioate | C7H12O4 |

| Diethyl oximinomalonate | ||

| Diethyl aminomalonate | DEAM | |

| Diethyl acetamidomalonate | ||

| Ethyl pyrrole-2-carboxylates | ||

| Diethyl ethoxymethylenemalonate | ||

| Diethyl methylmalonate | ||

| Chloroacetic acid | ||

| Sodium cyanide | ||

| Ethanol (B145695) | ||

| Sodium ethoxide | ||

| 1,3-dibromopropane | ||

| Lithium aluminum hydride | ||

| Hydrogen bromide | HBr | |

| Sodium hydroxide | ||

| Diethyl 2-((arylamino)methylene)malonates | DAMMs | |

| Lupeol | ||

| Lupenone | ||

| 3-methyl-lupeol | ||

| 3-methyl-3-epi-lupeol | ||

| n-BuMgCl | ||

| n-BuLi | ||

| 3-butyl-lupen-3-β-ol | ||

| SeO2 |

| Property | Value |

| Molecular Weight | 214.26 g/mol |

| Molecular Formula | C11H18O4 |

| CAS Number | 1575-67-3 |

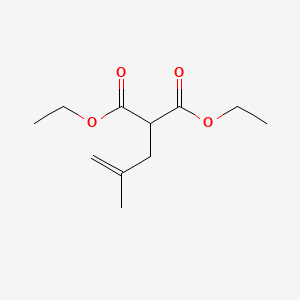

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-methylprop-2-enyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h9H,3,5-7H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMGAMKZRNIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286653 | |

| Record name | diethyl 2-(2-methylallyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-67-3 | |

| Record name | NSC46841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-(2-methylallyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 2 Methylallyl Malonate and Its Functionalized Analogues

Alkylation Strategies for Malonate Backbone Derivatization

The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for its facile deprotonation to form a stabilized enolate, which can then act as a nucleophile in reactions with electrophiles like alkyl halides. libretexts.org This reactivity is the foundation of the malonic ester synthesis, a classic method for preparing carboxylic acids. libretexts.orglibretexts.org

Monoalkylation of Diethyl Malonate with Allylic Halides

The direct C-alkylation of diethyl malonate with an allylic halide, such as 2-methylallyl chloride or bromide, is a common method for synthesizing diethyl 2-(2-methylallyl)malonate. The reaction involves the formation of a carbanion from diethyl malonate using a suitable base, followed by a nucleophilic substitution (SN2) reaction with the allylic halide. libretexts.org The choice of base and reaction conditions is crucial to favor monoalkylation and minimize the formation of dialkylated byproducts. reddit.com

A typical procedure involves treating diethyl malonate with a base like sodium ethoxide in ethanol (B145695) to generate the corresponding enolate. libretexts.orglibretexts.org The subsequent addition of the 2-methylallyl halide leads to the desired product. The reactivity of the halide follows the order I > Br > Cl. libretexts.org

Table 1: Reaction Parameters for Monoalkylation

| Parameter | Details |

|---|---|

| Substrates | Diethyl malonate, 2-methylallyl halide (chloride, bromide) |

| Base | Sodium ethoxide, Potassium carbonate |

| Solvent | Ethanol, Dimethylformamide (DMF) |

| Reaction Type | SN2 |

Dialkylation Pathways for Quaternary Carbon Center Formation

While often considered a side reaction in the synthesis of the title compound, dialkylation of diethyl malonate can be intentionally pursued to create a quaternary carbon center. libretexts.org This is achieved by reacting the monoalkylated product with a second equivalent of base and an alkylating agent. If two equivalents of the 2-methylallyl halide are used, diethyl 2,2-di(2-methylallyl)malonate is formed. The second alkylation is often slower than the first. researchgate.net

The synthesis of diethyl diethylmalonate, a related compound, illustrates the principle of dialkylation where two ethyl groups are sequentially added. prepchem.comwikipedia.org This process requires careful control of stoichiometry and reaction conditions to achieve high yields of the desired dialkylated product. prepchem.com

Base-Mediated Alkylation Protocols (e.g., Sodium Ethoxide, Potassium Carbonate)

The choice of base is critical in the alkylation of diethyl malonate. Sodium ethoxide in ethanol is a classic and widely used base for this transformation. libretexts.orglibretexts.org It is sufficiently strong to deprotonate diethyl malonate to a significant extent, driving the reaction forward. libretexts.orglibretexts.org The use of the same alkoxide as the ester group (ethoxide for ethyl esters) is important to prevent transesterification reactions. libretexts.orglibretexts.org

Potassium carbonate is another effective base, often used in conjunction with a phase-transfer catalyst in a solid-liquid system. google.com This method can offer advantages in terms of easier workup and milder reaction conditions. The use of microwave irradiation in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) has been shown to promote the monobenzylation of 1,3-dicarbonyl compounds, a related transformation. researchgate.net

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods that offer greater efficiency, selectivity, and the ability to control stereochemistry.

Palladium-Catalyzed Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of C-C bonds. nih.gov While direct reports on the palladium-catalyzed synthesis of this compound are not prevalent in the provided results, the general principles of palladium-catalyzed allylic alkylation are highly relevant. These reactions typically involve the reaction of a nucleophile, such as the enolate of diethyl malonate, with an allylic substrate in the presence of a palladium(0) catalyst and a chiral ligand. nih.gov

Research has shown that allyl 2,2,2-trifluoroethyl malonates undergo efficient palladium-catalyzed decarboxylative allylation, highlighting the potential of palladium catalysis in manipulating malonate derivatives. nih.gov Furthermore, palladium catalysts have been used for the synthesis of allylic fluorides from allylic chlorides, demonstrating the versatility of this catalytic system. ucla.edu

Enantioselective Synthesis via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a practical and environmentally friendly approach to organic synthesis. In the context of malonate alkylation, PTC can facilitate the reaction between the water-soluble base (like aqueous potassium hydroxide) and the organic-soluble substrate and alkylating agent. google.com

Recent studies have demonstrated the highly enantioselective α-alkylation of malonate derivatives using chiral phase-transfer catalysts. frontiersin.orgnih.govresearchgate.net For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with various alkyl halides, including 2-methylallyl bromide, has been achieved with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst. frontiersin.orgresearchgate.net This methodology provides a route to chiral building blocks containing a quaternary carbon center. frontiersin.orgnih.govresearchgate.net

Table 2: Enantioselective Phase-Transfer Catalysis of a Malonate Derivative

| Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Allyl bromide | 99 | 86 |

| 2-Methylallyl bromide | 94 | 90 |

| Benzyl bromide | 99 | 95 |

| p-Chlorobenzyl bromide | 98 | 98 |

Data from the α-alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate. frontiersin.org

Preparation of this compound Derivatives with Extended Functionality

The introduction of additional functional groups to the this compound scaffold allows for a wide range of subsequent chemical transformations. The general strategy involves the initial synthesis of this compound, followed by a second alkylation step to introduce the desired functionality.

The synthesis of the parent compound, this compound, is typically achieved through the alkylation of diethyl malonate with 3-chloro-2-methyl-1-propene. The reaction is generally carried out in the presence of a base, such as sodium ethoxide in ethanol, which deprotonates the acidic α-hydrogen of the diethyl malonate to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with the alkyl halide.

General Reaction Scheme for the Synthesis of this compound:

Following the successful synthesis of this key intermediate, further functionalization can be achieved by a second deprotonation and alkylation at the remaining acidic α-hydrogen.

The introduction of a cyanomethyl group is a valuable transformation as the nitrile functionality can be further elaborated into amines, carboxylic acids, or other nitrogen-containing heterocycles. The synthesis of diethyl 2-(cyanomethyl)-2-(2-methylallyl)malonate is accomplished by the alkylation of this compound with bromoacetonitrile. A suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction.

Reaction Scheme:

Detailed Research Findings:

| Reactant/Reagent | Molar Ratio | Role | Conditions |

| This compound | 1.0 | Substrate | - |

| Bromoacetonitrile | 1.1 | Alkylating Agent | - |

| Potassium Carbonate | 1.5 | Base | - |

| Dimethylformamide (DMF) | - | Solvent | Room temperature, 24 h |

This table is based on general laboratory procedures for similar alkylations and may require optimization.

The incorporation of an iodinated aromatic ring provides a handle for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the construction of complex biaryl or aryl-alkynyl structures. The synthesis involves the alkylation of this compound with 2-iodobenzyl bromide. Similar to the cyanomethylation, a base like potassium carbonate in DMF is effective for this transformation.

Reaction Scheme:

Detailed Research Findings:

| Reactant/Reagent | Molar Ratio | Role | Conditions |

| This compound | 1.0 | Substrate | - |

| 2-Iodobenzyl bromide | 1.1 | Alkylating Agent | - |

| Potassium Carbonate | 1.5 | Base | - |

| Dimethylformamide (DMF) | - | Solvent | Room temperature, 24 h |

This table is based on general laboratory procedures for similar alkylations and may require optimization.

The introduction of an internal alkyne moiety via a but-2-yn-1-yl group offers a versatile functional group for various chemical transformations, including "click" chemistry, hydrofunctionalization reactions, and further coupling reactions. The synthesis is achieved by reacting this compound with 1-bromo-2-butyne (B41608) in the presence of a base.

Reaction Scheme:

Detailed Research Findings:

| Reactant/Reagent | Molar Ratio | Role | Conditions |

| This compound | 1.0 | Substrate | - |

| 1-Bromo-2-butyne | 1.1 | Alkylating Agent | - |

| Potassium Carbonate | 1.6 | Base | - |

| N,N-Dimethylformamide (DMF) | - | Solvent | Room temperature, 2 h |

This table is based on a reported procedure for a similar N-alkylation with 1-bromo-2-butyne and may require optimization for the C-alkylation of the malonate. orgsyn.org

Unveiling the Chemical Versatility of this compound

This compound, a seemingly unassuming chemical compound, possesses a rich and varied reactivity profile that makes it a valuable tool in the arsenal (B13267) of synthetic organic chemists. Its strategic combination of a malonate ester and a readily transformable olefinic bond allows for a diverse range of chemical manipulations. This article delves into the specific chemical transformations and reactivity profiles of this compound, focusing on its engagement in olefin metathesis reactions and the functionalization possibilities at its activated α-position.

Chemical Transformations and Reactivity Profiles of this compound

The unique structural features of this compound, namely the presence of a terminal alkene and an acidic α-hydrogen, render it a versatile substrate for a variety of organic transformations. These reactions enable the construction of complex molecular architectures, including cyclic systems and functionalized derivatives.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction, and this compound serves as a key substrate in several of its variants. harvard.edusigmaaldrich.com The presence of the 2-methylallyl group provides a handle for these metal-catalyzed transformations.

Ring-closing metathesis (RCM) is a particularly impactful application of olefin metathesis that allows for the synthesis of cyclic compounds from acyclic dienes. organic-chemistry.org By introducing a second olefinic group into the this compound framework, intramolecular cyclization can be achieved, leading to the formation of carbocyclic rings. For instance, the RCM of diethyl 2-allyl-2-(2-methylallyl)malonate can be envisioned to produce a five-membered ring system, a common structural motif in various natural products and pharmaceuticals. biosynth.comrsc.org

The success of RCM reactions hinges on the choice of an appropriate catalyst. Ruthenium-based catalysts, particularly the Hoveyda-Grubbs family, have proven to be highly effective for these transformations. nih.govnih.gov These catalysts are known for their tolerance to a wide range of functional groups and their high activity. harvard.eduresearchgate.net For example, nitro-activated ruthenium-based Hoveyda-Grubbs type catalysts have been successfully employed in the RCM of diethyl 2,2-di(2-methylallyl)malonate. researchgate.net

Indenylidene complexes of ruthenium represent another important class of catalysts for olefin metathesis. rsc.org These catalysts often exhibit enhanced initiation rates and stability, making them suitable for challenging RCM reactions. Their activity profile has been investigated in the RCM of substrates like diethyl diallylmalonate, demonstrating their effectiveness in forming cyclic structures. researchgate.netresearchgate.net

A comparative study on the RCM of N,N-diallyl-4-methylbenzenesulfonamide using various catalysts, including Grubbs and Hoveyda-Grubbs catalysts, highlighted the superior performance of certain Hoveyda-Grubbs derivatives. nih.gov This underscores the importance of catalyst selection in achieving high conversion and efficiency in RCM reactions.

| Catalyst | Conversion (%) in 10 min at 25 °C |

|---|---|

| Grubbs Catalyst 1b | <40 |

| Hoveyda–Grubbs Catalyst 2b | 78 |

| Novel Ru(II)-alkylidene 7a | 84 |

| Novel Ru(II)-alkylidene 7b | 96 |

| Novel Ru(II)-alkylidene 7c | <40 |

The efficiency and selectivity of RCM reactions are profoundly influenced by the ligand architecture of the ruthenium catalyst. The nature of the N-heterocyclic carbene (NHC) ligand, for instance, can significantly impact the catalyst's activity and stability. researchgate.net Sterically modified NHC ligands in nitro-activated Hoveyda-Grubbs type catalysts have been shown to affect the outcome of metathesis reactions. researchgate.net For example, catalysts bearing standard SIMes and SIPr ligands have demonstrated superior results in certain metathesis reactions. researchgate.net The addition of phosphite (B83602) ligands to Hoveyda-Grubbs second-generation catalysts has been shown to induce latency, allowing for photo-activated RCM, which can improve control over the reaction. nih.gov

Functionalization at the Malonate α-Position

The carbon atom situated between the two carbonyl groups of the malonate ester, known as the α-position, is highly acidic. pressbooks.publibretexts.orglibretexts.orglibretexts.org This acidity allows for the facile generation of a stabilized enolate ion, which is a potent nucleophile.

The acidity of the α-hydrogen in diethyl malonate (pKa ≈ 13) is a direct consequence of the electron-withdrawing nature of the two adjacent ester groups. pressbooks.publibretexts.org Upon deprotonation with a suitable base, such as sodium ethoxide, a resonance-stabilized enolate is formed. libretexts.orglibretexts.org This enolate can then participate in a variety of reactions, most notably SN2 alkylations with alkyl halides. pressbooks.pubmasterorganicchemistry.com

The reaction proceeds via nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pressbooks.pub This process allows for the introduction of a wide range of alkyl substituents at the α-position. The resulting α-substituted malonic ester can, in many cases, be further deprotonated and alkylated if a second α-hydrogen is present. pressbooks.pub This sequential alkylation provides a powerful method for constructing complex carbon skeletons.

| Step | Description |

|---|---|

| 1. Enolate Formation | Reaction of the malonic ester with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. |

| 2. Alkylation | The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide to form an α-alkylmalonic ester. |

| 3. Hydrolysis and Protonation | The diester is hydrolyzed (e.g., with NaOH) to a dicarboxylate, followed by acidification to the corresponding dicarboxylic acid. |

| 4. Decarboxylation | Heating the malonic acid derivative leads to the loss of carbon dioxide, yielding a substituted carboxylic acid. libretexts.org |

Chemical Transformations and Reactivity Profiles of Diethyl 2 2 Methylallyl Malonate

Functionalization at the Malonate α-Position

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. nih.gov A prerequisite for a substrate to participate in the Knoevenagel condensation is the presence of a methylene group (-CH₂) flanked by two electron-withdrawing groups, which renders the protons sufficiently acidic (pKa ≈ 13 for diethyl malonate) to be removed by a mild base. nih.govnih.gov

Diethyl 2-(2-methylallyl)malonate, having the structural formula C₁₁H₁₈O₄, possesses only one acidic proton on the alpha-carbon, as the other has been replaced by the 2-methylallyl group. Consequently, it cannot form the necessary enolate from an active methylene group and does not undergo the Knoevenagel condensation .

However, the synthesis of the title compound itself is a prime example of a related and fundamental carbon-carbon bond-forming reaction: the malonic ester synthesis. This process involves the alkylation of a malonate enolate. scbt.comsigmaaldrich.com In the synthesis of this compound, diethyl malonate is first deprotonated at the alpha-carbon using a suitable base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution (Sₙ2) reaction with a 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene, to form the new carbon-carbon bond. nih.govbldpharm.com

Reaction Scheme: Synthesis of this compound

Nucleophilic Substitution Reactions and Derivative Formation

The remaining acidic proton on the α-carbon of this compound allows for further nucleophilic substitution reactions. By treating the compound with a base, a new enolate can be formed, which can then be reacted with a second electrophile. This allows for the synthesis of α,α-disubstituted malonic esters. For instance, alkylation with another alkyl halide (e.g., allyl bromide or propargyl bromide) would yield a dialkylated product such as Diethyl 2-allyl-2-(2-methylallyl)malonate. bldpharm.commasterorganicchemistry.com

A significant application of substituted diethyl malonates is in the synthesis of barbiturates, a class of compounds with historical use as sedatives. rsc.orglibretexts.org This reaction involves a condensation cyclization between the dialkyl malonate derivative and urea (B33335) in the presence of a strong base like sodium ethoxide. nrochemistry.comorganic-chemistry.org The reaction proceeds via nucleophilic acyl substitution at both ester carbonyls by the nitrogen atoms of urea, followed by cyclization to form the heterocyclic barbituric acid ring system. Using this compound would be expected to yield 5-(2-methylallyl)barbituric acid after hydrolysis and decarboxylation steps, or more directly, a 5,5-disubstituted barbiturate (B1230296) if it were first dialkylated.

Table 1: Representative Conditions for Barbiturate Synthesis from Diethyl Malonates

| Starting Malonate | Reagent | Base | Solvent | Conditions | Product | Reference(s) |

| Diethyl malonate | Urea | Sodium Ethoxide | Absolute Ethanol (B145695) | Reflux, 110 °C, 7h | Barbituric acid | nrochemistry.com, organic-chemistry.org |

| Diethyl diethylmalonate | Urea | Sodium Ethoxide | Ethanol | - | Barbital | nih.gov |

| Diethyl alkyl(phenyl)malonate | Urea | - | - | - | 5-Alkyl-5-phenylbarbituric acid | organic-chemistry.org |

This table presents generalized conditions for the synthesis of barbiturates. The specific substrate, this compound, would be expected to react under similar conditions.

Transformations Involving the Terminal Alkene Moiety

The 2-methylallyl group provides a secondary site of reactivity within the molecule, distinct from the malonate core. The terminal double bond can undergo various addition and rearrangement reactions.

While specific isomerization studies on this compound are not extensively documented in peer-reviewed literature, the isomerization of allylic groups is a well-known transformation, often catalyzed by transition metals like ruthenium, rhodium, palladium, or iron. Such reactions typically involve the migration of the double bond to a thermodynamically more stable internal position. nih.gov For this compound, isomerization would be expected to shift the double bond to form either the (E)- or (Z)-isomer of Diethyl 2-(2-methylbut-2-en-1-yl)malonate. This creates a conjugated system with the ester carbonyls, which can be a driving force for the reaction. Ruthenium-based catalysts, in particular, have been shown to be effective for the isomerization of allyl esters. nih.gov

The terminal alkene of this compound is susceptible to a range of hydrofunctionalization reactions, which add a hydrogen atom to one carbon of the double bond and a functional group to the other. The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. masterorganicchemistry.com Treatment of the terminal alkene with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidative workup with hydrogen peroxide (H₂O₂) and base, would yield the corresponding primary alcohol, Diethyl 2-(3-hydroxy-2-methylpropyl)malonate. masterorganicchemistry.com

Wacker-Tsuji Oxidation: This palladium-catalyzed reaction typically oxidizes terminal alkenes to methyl ketones (Markovnikov oxidation). libretexts.orgorganic-chemistry.orgrug.nl Subjecting this compound to Wacker-Tsuji conditions (e.g., PdCl₂, CuCl₂, O₂, H₂O/DMF) would be expected to produce Diethyl 2-(2-oxopropyl)malonate, also known as acetonylmalonate. libretexts.org

Ozonolysis: This powerful oxidative cleavage reaction breaks the carbon-carbon double bond entirely. masterorganicchemistry.comwikipedia.org Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the alkene to yield formaldehyde (B43269) and the corresponding ketone, Diethyl 2-(2-oxopropyl)malonate. youtube.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the formaldehyde fragment to formic acid (or carbon dioxide) and yield the same ketone product.

Table 2: Predicted Products from Hydrofunctionalization of the Alkene Moiety

| Reaction | Reagents | Expected Major Product |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Diethyl 2-(3-hydroxy-2-methylpropyl)malonate |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Diethyl 2-(2-oxopropyl)malonate |

| Ozonolysis (Reductive Workup) | 1. O₃2. (CH₃)₂S or Zn/H₂O | Diethyl 2-(2-oxopropyl)malonate and Formaldehyde |

Mechanistic Investigations and Computational Studies on Diethyl 2 2 Methylallyl Malonate Reactivity

Understanding Reaction Pathways and Intermediates

The reactivity of diethyl 2-(2-methylallyl)malonate is largely dictated by two key structural features: the acidic α-hydrogen located between the two carbonyl groups and the reactive 2-methylallyl (methallyl) group. The presence of the electron-withdrawing ester groups makes the methylene (B1212753) proton susceptible to deprotonation by a base, forming a stabilized enolate. This enolate is a potent nucleophile and is central to many reactions.

One of the most fundamental reaction pathways is the malonic ester synthesis , where the enolate undergoes alkylation. Following alkylation, the ester groups can be hydrolyzed and the resulting malonic acid can be decarboxylated upon heating to yield a substituted carboxylic acid. youtube.com

Another significant reaction class is the Michael addition , a conjugate addition of the malonate enolate to α,β-unsaturated carbonyl compounds. nih.govpearson.com The mechanism involves the formation of a new carbon-carbon bond at the β-carbon of the unsaturated system. The reaction is often catalyzed by a base, which generates the nucleophilic enolate.

Furthermore, the allyl group enables participation in transition metal-catalyzed reactions like ring-closing metathesis (RCM) , particularly in derivatives where a second double bond is present, such as diethyl 2,2-di(2-methylallyl)malonate. researchgate.net These reactions typically proceed through metallacyclobutane intermediates, with the specific pathway influenced by the catalyst and its ligands. Radical-mediated cyclization reactions are also possible, proceeding through radical intermediates generated via photoredox catalysis. researchgate.net

Investigations into these reactions often involve monitoring by spectroscopic methods like NMR and mass spectrometry to identify transient intermediates and products. mdpi.com For instance, in organocatalyzed Michael additions, evidence for supramolecular complexes between the catalyst and reactants has been observed, suggesting pre-organization of the components before the key bond-forming step. mdpi.com

Role of Catalyst-Substrate Interactions in Selectivity Control

Catalysis is paramount in directing the reactivity of this compound, enabling control over reaction rates and, more importantly, selectivity (chemo-, regio-, and enantioselectivity). The interaction between the catalyst and the substrate is the cornerstone of this control.

In transition metal catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. pitt.edu N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands due to their strong σ-donating ability and the ease with which their steric and electronic properties can be tuned. scholaris.carsc.org

For example, in olefin metathesis reactions catalyzed by ruthenium complexes, the nature of the NHC ligand directly influences catalyst activity. researchgate.net Sterically modified NHC ligands have been shown to affect the efficiency of RCM reactions. In other transition metal-catalyzed processes, such as the hydrosilylation or hydrogenation of unsaturated molecules, the choice of ligand is critical. csic.es The electronic flexibility of ligands can be evaluated using various spectroscopic methods and parameters, allowing for a more rational design of catalysts for specific transformations. carbene.de

The use of chiral bidentate ligands with transition metals like nickel has been successful in achieving enantioselective Michael additions of diethyl malonate to acceptors like chalcones. semanticscholar.org The ligand's structure creates a chiral environment around the metal center, which directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

The outcome of a reaction is governed by a delicate balance of electronic and steric factors involving the substrate, reagents, and catalyst. The electron-withdrawing nature of the two ester groups in this compound activates the central methylene group for deprotonation. pearson.com

In transition metal catalysis, the steric bulk of ligands is a key determinant of selectivity. pitt.eduscholaris.ca Large, bulky ligands can create a more defined catalytic pocket, enhancing enantioselectivity by creating significant steric repulsions in one transition state over another. For instance, in a rhodium-catalyzed Pauson-Khand reaction, a key steric interaction between the substrate and the ligand in the oxidative cyclization transition state was found to control the enantioselectivity. pitt.edu Similarly, in copper-catalyzed couplings, selectivity is often controlled by steric interactions between the chiral ligand, the substrate, and the forming carbon-carbon bond. pitt.edu

The electronic properties of the ligands are equally important. Strong σ-donating ligands, like many NHCs, can increase the electron density on the metal center, which can influence its reactivity in different elementary steps of a catalytic cycle, such as oxidative addition or reductive elimination. scholaris.ca

Redox-switchable catalysis is an advanced strategy where the catalytic activity is controlled by changing the oxidation state of the metal catalyst. This can be achieved using chemical or electrochemical stimuli, or through photoredox catalysis. This approach allows for temporal control over the reaction, effectively turning the catalyst "on" or "off."

A relevant example is the use of an iron(III)-N-heterocyclic carbene complex in a visible light-mediated atom transfer radical addition (ATRA) reaction. researchgate.net This system can operate via a reductive quenching route where the excited state of the Fe(III) complex is quenched, forming an Fe(II) species. This Fe(II) complex can then be excited by another photon to initiate the catalytic cycle. This consecutive excitation scheme, reminiscent of the Z-scheme in photosynthesis, allows for reactions to be driven by low-energy visible light. Such photoredox processes can initiate radical cyclizations of substrates like diethyl 2,2-diallylmalonate, demonstrating how changes in the catalyst's redox state directly impact reaction initiation and kinetics. researchgate.net

Transition State Characterization and Energy Landscapes

Understanding a chemical reaction requires knowledge of its energy landscape, which maps the potential energy of the system as it transforms from reactants to products. nih.gov This landscape includes energy minima corresponding to stable species (reactants, intermediates, products) and saddle points corresponding to transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Characterizing the fleeting transition states is challenging but can be achieved through a combination of experimental and computational methods. Experimental techniques like kinetic isotope effect (KIE) studies can provide information about bond-forming and bond-breaking in the rate-determining step. For example, in a Michael addition of diethyl malonate, large primary 13C KIEs on the bond-forming carbons indicated that C-C bond formation was the rate-determining step. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and characterizing transition states. These calculations can provide the geometry and energy of the transition state structure, offering a detailed picture of the atomic rearrangements occurring during this critical phase of the reaction. By mapping the entire potential energy surface, computational studies can distinguish between different possible mechanistic pathways by comparing their respective activation barriers. nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. nih.govpitt.edu By solving approximations of the Schrödinger equation, DFT allows chemists to calculate the electronic structure, geometry, and energies of molecules, intermediates, and transition states with a high degree of accuracy.

For reactions involving diethyl malonate and its derivatives, DFT calculations provide profound mechanistic insights. They have been used to:

Validate or challenge proposed mechanisms: In the organocatalyzed Michael addition of diethyl malonate to trans-β-nitrostyrene, DFT calculations helped resolve conflicting mechanistic proposals by supporting the experimental finding that C-C bond formation is the rate-determining step. nih.gov

Explain the origins of selectivity: DFT studies on transition metal-catalyzed reactions have successfully explained how ligand-substrate steric and electronic interactions in the transition state control enantioselectivity. pitt.edu By comparing the energies of the different transition states leading to different stereoisomers, the preferred reaction pathway can be identified.

Model catalyst behavior: DFT can be used to study the entire catalytic cycle, calculating the energy of each intermediate and transition state. This helps identify the rate-determining and selectivity-determining steps and provides a rationale for why certain catalysts are more effective than others. pitt.edu

Predict reactivity: By understanding the fundamental interactions that govern a reaction, DFT can guide the design of new catalysts and substrates for improved reactivity and selectivity.

The synergy between experimental results and DFT calculations provides a comprehensive understanding of the reactivity of molecules like this compound, paving the way for the rational design of new and efficient synthetic methods.

Data Tables

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₄ | PubChem nih.gov |

| Molecular Weight | 214.26 g/mol | PubChem nih.gov |

| IUPAC Name | diethyl 2-(2-methylprop-2-enyl)propanedioate | PubChem nih.gov |

| CAS Number | 1575-67-3 | PubChem nih.gov |

| XLogP3-AA | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 7 | PubChem nih.gov |

Table 2: Examples of Catalytic Systems in Reactions of Malonates

| Reaction Type | Substrate(s) | Catalyst System | Key Finding | Reference(s) |

| Enantioselective Michael Addition | Diethyl malonate, Chalcone | Nickel(II) acetylacetonate (B107027) / Sparteine | Chiral bidentate ligand induces good yields (80-91%) and enantioselectivity. | semanticscholar.org |

| Enantioselective Michael Addition | Diethyl malonate, trans-β-nitrostyrene | Bifunctional thiourea (B124793) organocatalyst | C-C bond formation is the rate-determining step, confirmed by KIE and DFT. | nih.gov |

| Ring-Closing Metathesis (RCM) | Diethyl 2,2-di(2-methylallyl)malonate | Ruthenium-based Hoveyda-Grubbs type catalysts with NHC ligands | Catalyst activity is influenced by the steric properties of the N-Heterocyclic Carbene (NHC) ligand. | researchgate.net |

| Radical Ring-Closing | Diethyl 2,2-diallylmalonate | Fe(III)-N-Heterocyclic Carbene Complex (Photoredox) | Visible-light mediated reaction proceeds via a reductive quenching pathway. | researchgate.net |

Synthetic Applications of Diethyl 2 2 Methylallyl Malonate As a Versatile Building Block

Construction of Carbocyclic and Heterocyclic Scaffolds

The presence of multiple reactive sites within diethyl 2-(2-methylallyl)malonate makes it an ideal starting material for the synthesis of various ring systems. The allyl group can participate in a variety of cyclization reactions, while the malonate moiety provides a handle for further derivatization.

Synthesis of Substituted Cyclohexenes via RCM

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic olefins, and substrates derived from this compound are amenable to this transformation. While direct RCM of a di-allylated derivative of this compound itself is not extensively documented, the RCM of the closely related diethyl 2,2-di(2-methylallyl)malonate serves as a pertinent example. researchgate.net This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts, would proceed through the formation of a new carbon-carbon double bond between the two allyl groups, leading to a six-membered ring.

To achieve the synthesis of a substituted cyclohexene (B86901) from this compound, a second allyl or vinyl group must first be introduced at the α-position of the malonate. This can be readily accomplished by deprotonation with a suitable base, such as sodium ethoxide, followed by alkylation with an appropriate allyl or vinyl halide. The resulting di-olefinic substrate can then undergo an intramolecular RCM reaction to furnish the desired cyclohexene derivative. The substitution pattern on the newly formed cyclohexene can be controlled by the choice of the second olefinic partner introduced.

Access to Fused Indole (B1671886) Derivatives and Other Heterocycles

The versatility of this compound extends to the synthesis of heterocyclic compounds. Malonate derivatives are well-known precursors for a variety of heterocycles through cyclocondensation reactions with dinucleophilic reagents. nih.gov For instance, condensation of a malonate with urea (B33335) or thiourea (B124793) can lead to the formation of barbiturates or thiobarbiturates, respectively.

A more sophisticated approach to heterocyclic synthesis involves intramolecular cyclization strategies. One such powerful method is the intramolecular Heck reaction. wikipedia.orgchim.it To apply this to this compound for the synthesis of fused indole derivatives, the molecule would first need to be functionalized with an aryl halide tethered to the malonate nitrogen (after conversion to an aminomalonate derivative) or another suitable position. The palladium-catalyzed intramolecular coupling of the aryl halide with the alkene of the methylallyl group would then lead to the formation of a new ring, which could be part of a fused indole system. The specifics of the substitution pattern on the aryl ring and the tether length would dictate the final heterocyclic structure.

Furthermore, other cyclization strategies, such as radical cyclizations or transition-metal-catalyzed cycloisomerizations, could potentially be employed to construct a variety of heterocyclic scaffolds from appropriately modified derivatives of this compound.

Preparation of Key Intermediates for Complex Organic Syntheses

Beyond its direct use in constructing cyclic systems, this compound serves as a valuable precursor for a range of acyclic and cyclic intermediates that are essential in more elaborate synthetic campaigns.

Precursors for α-Amino Acid Synthesis

The malonic ester synthesis is a classical and highly effective method for the preparation of α-amino acids. Diethyl malonate and its substituted derivatives are central to this approach. The synthesis of α-amino acids from this compound would begin with the introduction of a nitrogen-containing functional group at the α-position. A common method involves the nitrosation of the malonate followed by reduction to the corresponding aminomalonate.

Alternatively, a more direct approach involves the alkylation of diethyl acetamidomalonate with a 2-methylallyl halide. Following the introduction of the 2-methylallyl group, hydrolysis of the ester and amide functionalities, followed by decarboxylation, would yield the corresponding α-amino acid with a 2-methylallyl side chain. This amino acid could then be used as a building block in peptide synthesis or as a precursor for more complex nitrogen-containing natural products and pharmaceuticals.

Building Blocks for Polycyclic Systems

The construction of polycyclic systems often relies on tandem or cascade reactions that form multiple rings in a single synthetic operation. The structural features of this compound make it an intriguing candidate for such strategies. For instance, a Diels-Alder reaction could be envisaged where the methylallyl group acts as a dienophile. masterorganicchemistry.comyoutube.comwikipedia.org To achieve this, the malonate would need to be reacted with a suitable diene. Subsequent intramolecular transformations of the resulting cycloadduct could then lead to the formation of a second ring, thus generating a polycyclic system.

Another potential strategy for accessing polycyclic structures is through tandem reactions involving the malonate and the allyl group. For example, a Michael addition of the malonate anion to an α,β-unsaturated system, followed by an intramolecular cyclization of the allyl group onto a newly introduced functional group, could provide a rapid entry into complex polycyclic frameworks. Although specific examples employing this compound in such tandem reactions are not widespread in the literature, the principles of tandem reaction design strongly suggest its potential in this area. mdpi.com

Intermediates for Deuterium-Labelled Succinate (B1194679) Derivatives

Deuterium-labelled compounds are invaluable tools in mechanistic studies, metabolic research, and as internal standards in quantitative mass spectrometry. The synthesis of deuterium-labelled succinate derivatives can be approached using malonate chemistry. For example, a general strategy for preparing deuterium-labeled 2,2-dimethylsuccinic acid involves the Knoevenagel condensation of deuterated acetone (B3395972) with ethyl cyanoacetate, followed by a series of transformations. nih.gov

Adapting this concept, one could envision a synthetic route to deuterium-labelled succinate derivatives starting from this compound. This would likely involve the deuteration of the methylallyl group or other positions of the molecule through established deuteration techniques. For instance, catalytic deuteration of the double bond in the methylallyl group would introduce two deuterium (B1214612) atoms. Subsequent oxidative cleavage of the resulting saturated side chain and further functional group manipulations could lead to a succinate derivative with deuterium labels at specific positions. The exact synthetic sequence would depend on the desired location of the deuterium atoms. Another approach could involve the use of deuterated reagents in the initial synthesis of the malonate itself. The resulting labeled succinate derivatives would be highly valuable for a range of chemical and biological applications. nih.gov

Development of Quaternary Carbon Centers in Target Molecules

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis, yet it is crucial for the creation of complex, biologically active molecules and natural products. These structural motifs impart unique three-dimensional arrangements that can be critical for a compound's function. This compound and its derivatives serve as valuable precursors for generating such chiral quaternary centers. Through strategic alkylation of the α-position, a new carbon-carbon bond is formed, transforming the existing tertiary carbon into a quaternary one.

Recent research has demonstrated a highly efficient method for the asymmetric synthesis of chiral α,α-dialkylmalonates, which are versatile building blocks containing a quaternary carbon center. nih.govfrontiersin.org This has been achieved through the enantioselective α-alkylation of α-substituted malonate esters using phase-transfer catalysis (PTC). nih.govfrontiersin.org This method provides excellent control over the stereochemistry at the newly formed quaternary center.

Enantioselective Phase-Transfer Catalytic (PTC) Alkylation

An efficient strategy for constructing chiral quaternary carbons involves the α-alkylation of malonate esters that already possess one substituent. nih.govfrontiersin.org In a key study, researchers utilized a malonate with two different ester groups, 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, as the substrate. The presence of two distinct ester groups is advantageous as they can be selectively hydrolyzed later, providing flexibility for further synthetic modifications. nih.govfrontiersin.orgresearchgate.net

The alkylation is performed under phase-transfer catalytic conditions. This technique is effective for reactions between water-soluble nucleophiles (like the enolate of the malonate, formed with a strong base like potassium hydroxide) and organic-soluble electrophiles (the alkylating agent). A chiral phase-transfer catalyst facilitates the reaction and controls the stereochemical outcome. nih.govfrontiersin.org

In this specific application, the reaction of the α-methylmalonate with various electrophiles, including 2-methylallyl bromide, was carried out in toluene (B28343) with a 50% aqueous solution of potassium hydroxide. The reaction employed a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, (S,S)-3,4,5-trifluorophenyl-NAS bromide, as the phase-transfer catalyst. nih.govfrontiersin.org The optimized conditions, typically at a low temperature of -40°C, led to the formation of the corresponding α-methyl-α-alkylmalonates with high chemical yields and outstanding enantioselectivity. nih.govfrontiersin.orgresearchgate.net For instance, the reaction with 2-methylallyl bromide proceeded in 94% yield, establishing a quaternary carbon with an (S) configuration. nih.govfrontiersin.org

The scope of this method is broad, with various allylic and benzylic halides serving as effective alkylating agents, consistently producing products with high yields and enantiomeric excesses (ee). nih.govfrontiersin.org This demonstrates the robustness of the PTC system for creating structurally diverse molecules featuring a chiral quaternary carbon.

The table below summarizes the results of the enantioselective PTC alkylation of an α-methylmalonate substrate with various alkyl halides to form a quaternary carbon center.

Table 1: Enantioselective synthesis of α-methyl-α-alkylmalonates containing a quaternary carbon center via phase-transfer catalysis. The substrate used was 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate. Data sourced from Frontiers in Chemistry, 2023. nih.govfrontiersin.org

Advanced Analytical Techniques in the Research of Diethyl 2 2 Methylallyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Diethyl 2-(2-methylallyl)malonate. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework.

1H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton environment. The ethyl ester groups characteristically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The protons of the 2-methylallyl group also give rise to characteristic signals, including those for the allylic methylene (CH₂) group, the terminal vinylic (=CH₂) protons, and the allylic methyl group. The single proton on the central carbon of the malonate structure (the α-carbon) also produces a unique signal.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl CH₃ | ~1.25 | Triplet | 6H |

| Allylic CH₂ | ~2.65 | Doublet | 2H |

| Malonate CH | ~3.40 | Triplet | 1H |

| Ethyl OCH₂ | ~4.20 | Quartet | 4H |

| Vinylic =CH₂ | ~4.75 | Singlet | 1H |

| Vinylic =CH₂ | ~4.85 | Singlet | 1H |

13C NMR Spectroscopy for Carbon Skeleton Characterization

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14.1 |

| Allylic CH₃ | ~22.5 |

| Allylic CH₂ | ~37.0 |

| Malonate CH | ~51.5 |

| Ethyl OCH₂ | ~61.4 |

| Vinylic =CH₂ | ~114.0 |

| Vinylic =C(CH₃) | ~141.0 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of this compound, which is 214.26 g/mol , and to study its fragmentation patterns upon ionization. nih.gov The molecular ion peak ([M]⁺) would be observed at m/z 214.

Elucidation of Fragmentation Pathways of Malonate Derivatives

The study of fragmentation patterns in mass spectrometry provides valuable structural information. For substituted diethyl malonate derivatives, fragmentation is highly sensitive to the nature of the substituent attached to the central carbon. mdpi.com Common fragmentation pathways for this class of compounds involve characteristic losses of parts of the diethyl malonate structure.

A primary fragmentation route is often the loss of the entire diethyl malonate moiety or parts thereof. mdpi.com For this compound, expected fragmentation pathways include:

Loss of an ethoxy radical (-•OCH₂CH₃): This results in a fragment ion at m/z 169 ([M-45]⁺).

Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃): This leads to a fragment at m/z 141 ([M-73]⁺).

Loss of the diethyl malonate radical: A significant fragmentation can be the loss of the malonate portion as a radical, leading to the formation of a stable cation from the substituent. mdpi.com

Cleavage of the substituent chain: The bond between the malonate carbon and the allylic methylene group can cleave, resulting in fragments corresponding to the 2-methylallyl cation (m/z 55) and the diethyl malonate radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 214 | [M]⁺ (Molecular Ion) |

| 169 | [M - OCH₂CH₃]⁺ |

| 141 | [M - COOCH₂CH₃]⁺ |

Chromatographic Methods for Reaction Progress Monitoring and Product Purification

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for monitoring the progress of a chemical reaction and for purifying the final product.

Gas Chromatography (GC) for Reaction Conversion Assessment

Gas chromatography is a highly effective method for monitoring the synthesis of this compound, which typically involves the alkylation of diethyl malonate. wikipedia.org By taking small samples from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of the starting materials (e.g., diethyl malonate) and the formation of the desired product. dtic.mil

The conversion rate can be calculated by comparing the peak areas of the reactant and product in the chromatogram. A flame ionization detector (FID) is commonly used for this type of analysis as it is sensitive to most organic compounds. dtic.mildtic.mil This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize the yield of this compound.

Table 4: Typical Gas Chromatography (GC) Parameters for Malonate Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injection Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis (if applicable to enantioselective syntheses)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in synthetic chemistry, offering robust capabilities for the assessment of product purity and the resolution of stereoisomers. In the context of this compound, HPLC is instrumental in verifying the successful synthesis of the target compound and quantifying any remaining starting materials or byproducts. Furthermore, should enantioselective synthetic routes be developed, chiral HPLC would be indispensable for the separation and analysis of the resulting enantiomers.

Purity Determination by Reversed-Phase HPLC

The purity of this compound is routinely assessed using reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used in conjunction with a polar mobile phase. Less polar compounds, like the target malonate ester, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

Detailed research findings on the specific HPLC analysis of this compound are not extensively published. However, based on the analysis of structurally similar malonate esters, a standard method can be proposed. A C18 column is a common choice for the stationary phase due to its broad applicability. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the ester carbonyl groups exhibit some UV absorbance.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Under these hypothetical conditions, this compound would be expected to have a specific retention time, and the purity would be determined by the area percentage of its corresponding peak relative to the total area of all observed peaks.

Chiral Analysis for Enantioselective Syntheses

The structure of this compound does not inherently possess a chiral center. However, if the synthesis were to be adapted to introduce chirality, for instance, through the use of a chiral catalyst in an asymmetric alkylation, the resulting product would be a mixture of enantiomers. In such cases, chiral HPLC would be a critical tool for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of the reaction.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, AD, AS), are widely used for the resolution of a broad range of chiral compounds, including malonate derivatives. researchgate.netfrontiersin.org The separation is typically achieved using a normal-phase mobile phase, which often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).

As of the current body of scientific literature, there are no published enantioselective syntheses specifically for this compound. Therefore, the application of chiral HPLC for its analysis is not yet demonstrated. Should such a synthesis be developed, the following table outlines a plausible starting point for method development based on the successful chiral separation of similar malonate compounds. researchgate.netfrontiersin.org

Table 2: Proposed Chiral HPLC Parameters for the Analysis of Enantiomers of a Chiral Analogue of this compound

| Parameter | Value |

| Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 20 °C |

| Detector | UV at 220 nm |

| Injection Volume | 5 µL |

The development of an effective chiral HPLC method would be a crucial step in the advancement of asymmetric syntheses targeting chiral derivatives of this compound.

Q & A

Q. What are the established synthetic routes for Diethyl 2-(2-methylallyl)malonate, and what are their key reaction conditions?

this compound is typically synthesized via alkylation of malonate enolates. A common method involves reacting diethyl malonate derivatives with 2-methylallyl electrophiles under basic conditions. For example:

- Procedure : In anhydrous THF, sodium hydride (NaH) deprotonates diethyl malonate to generate the enolate, which reacts with 2-methylallyl bromide at 0°C. The reaction is quenched with NH₄Cl, followed by extraction with ethyl acetate and purification via column chromatography (3% Et₂O/hexane), yielding the product in ~89% purity .

- Critical Parameters : Use of aprotic solvents (e.g., THF), controlled temperature (0°C to room temperature), and stoichiometric base (NaH) are essential to prevent side reactions like over-alkylation or hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key peaks include δ 5.15–5.22 ppm (olefinic protons from the 2-methylallyl group) and δ 4.19 ppm (ester OCH₂CH₃). The cyclohexyl or allyl substituents appear as distinct multiplet patterns .

- GC-MSD/HRMS : Confirm molecular weight (e.g., observed m/z 256.29 for C₁₃H₂₀O₅) and fragmentation patterns to verify purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of alkylation in this compound synthesis?

- Base Selection : Strong bases like NaH or LDA favor enolate formation, but steric hindrance from bulky bases (e.g., LDA) may alter regioselectivity in polyfunctional systems .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize the enolate, while protic solvents (e.g., ethanol) may promote side reactions like ester hydrolysis .

- Temperature : Low temperatures (0°C) minimize competing thermal decomposition of the enolate or electrophile.

Q. What catalytic strategies enhance enantioselectivity in malonate-derived reactions?

- Organocatalysis : Chiral amines (e.g., L-proline) enable asymmetric Michael additions, achieving up to 79% enantiomeric excess (ee) in related malonate derivatives by stabilizing transition states via hydrogen bonding .

- Transition Metal Catalysis : Copper(I) iodide with 2-phenylphenol facilitates α-arylation of malonates under mild conditions (Cs₂CO₃, 80°C), offering compatibility with sensitive functional groups .

Q. How can researchers resolve contradictions in reported reaction yields for malonate derivatives?

- Case Study : A Michael addition of diethyl malonate and acrylonitrile reported yields ranging from 67.6% to 74.1%. Key variables include:

- Mitigation : Systematic optimization via Design of Experiments (DoE) can identify critical parameters and interactions .

Methodological Challenges and Data Analysis

Q. What strategies optimize the purification of this compound from complex mixtures?

- Chromatography : Silica gel columns with gradient elution (e.g., 3% Et₂O/hexane) effectively separate malonate esters from unreacted starting materials or byproducts .

- Crystallization : Limited utility due to the compound’s oily consistency; derivatization (e.g., forming urea complexes) may improve crystallinity for X-ray analysis .

Q. How do electronic effects of substituents impact the reactivity of malonate enolates?

- Electron-Withdrawing Groups (EWGs) : The two ester groups in this compound increase α-H acidity (pKa ~13), facilitating enolate formation. Substituents like allyl or cyclohexyl groups modulate steric and electronic environments, affecting nucleophilic attack efficiency .

- Cross-Validation : Computational studies (DFT) can predict charge distribution and transition state geometries to rationalize experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.